molecular formula C9H10OS B13623172 2-(4-Tolylthio)acetaldehyde CAS No. 41208-03-1

2-(4-Tolylthio)acetaldehyde

Cat. No.: B13623172
CAS No.: 41208-03-1
M. Wt: 166.24 g/mol
InChI Key: RTAKPQOQTJZWBG-UHFFFAOYSA-N
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Description

2-(4-Tolylthio)acetaldehyde is an organic compound characterized by the presence of a thioether group attached to an aldehyde

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Tolylthio)acetaldehyde typically involves the reaction of 4-methylthiophenol with chloroacetaldehyde under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group of 4-methylthiophenol attacks the carbon atom of chloroacetaldehyde, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but the synthesis can be scaled up using standard organic synthesis techniques. The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-(4-Tolylthio)acetaldehyde can undergo oxidation reactions to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.

    Substitution: The aldehyde group can participate in nucleophilic addition reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as Grignard reagents can be used for addition reactions.

Major Products Formed:

    Oxidation: 2-(4-Tolylthio)acetic acid.

    Reduction: 2-(4-Tolylthio)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Tolylthio)acetaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Tolylthio)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The thioether group can also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

    Benzaldehyde: Similar in structure but lacks the thioether group.

    4-Methylthiobenzaldehyde: Contains a similar thioether group but differs in the position of the aldehyde group.

Properties

CAS No.

41208-03-1

Molecular Formula

C9H10OS

Molecular Weight

166.24 g/mol

IUPAC Name

2-(4-methylphenyl)sulfanylacetaldehyde

InChI

InChI=1S/C9H10OS/c1-8-2-4-9(5-3-8)11-7-6-10/h2-6H,7H2,1H3

InChI Key

RTAKPQOQTJZWBG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SCC=O

Origin of Product

United States

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